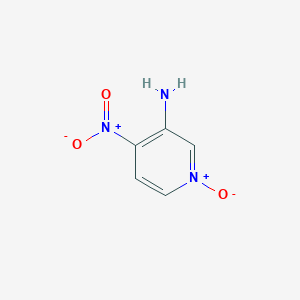

3-Amino-4-nitropyridine 1-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1-oxidopyridin-1-ium-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-3H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARFMZXKQYNOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC(=C1[N+](=O)[O-])N)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473987 | |

| Record name | 3-Amino-4-nitropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19349-78-1 | |

| Record name | 3-Amino-4-nitropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 3-Amino-4-nitropyridine 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 3-Amino-4-nitropyridine 1-oxide. Due to the limited availability of direct experimental data for this specific compound, this guide also includes comparative data from structurally similar analogues to offer a comprehensive context for researchers. Furthermore, standardized experimental protocols for determining key physicochemical parameters are detailed to assist in further empirical studies.

Core Physicochemical Properties

Direct experimental data for this compound is not extensively available in peer-reviewed literature. The following table summarizes the available information for the target compound and provides a comparative analysis with its close structural analogues. This comparative data can be instrumental in predicting the behavior and properties of this compound.

Table 1: Physicochemical Data of this compound and Its Analogues

| Property | This compound | 4-Amino-3-nitropyridine | 3-Methyl-4-nitropyridine N-oxide | 4-Nitropyridine N-oxide |

| CAS Number | 19349-78-1 | 1681-37-4 | 1074-98-2 | 1124-33-0 |

| Molecular Formula | C₅H₅N₃O₃ | C₅H₅N₃O₂ | C₆H₆N₂O₃ | C₅H₄N₂O₃ |

| Molecular Weight | 155.11 g/mol | 139.11 g/mol [1] | 154.12 g/mol [2][3] | 140.10 g/mol [4] |

| Melting Point (°C) | Data not available | 203-207 (lit.)[5][6]; 160-165[7]; 201-205[8] | 136-138 (lit.)[2]; 135-139[9]; 136 | 159-162 (lit.)[10][11]; 161[12]; 159-164[13] |

| Solubility | Data not available | Insoluble in water[5][6]; Soluble in ethanol and dichloromethane[7][14] | Difficult to dissolve in water; Soluble in dichloromethane and chloroform[15] | Insoluble in water; Soluble in DMSO[10] |

| pKa | Data not available | 5.02 (Predicted)[6] | -1.22 (Predicted)[9] | -1.37 (Predicted)[10] |

| Appearance | Data not available | Yellow crystalline powder[6] | Light yellow to yellow crystalline powder[15] | Pale yellow solid[12] |

Spectroscopic Characterization

While specific spectra for this compound are not readily published, general principles of spectroscopic analysis can be applied to predict its characteristics.

-

FT-IR Spectroscopy : The infrared spectrum is expected to show characteristic peaks for the N-O stretching vibrations of the pyridine N-oxide and the nitro group, likely in the 1250–1550 cm⁻¹ region. The amino group will exhibit N-H stretching vibrations.

-

NMR Spectroscopy : Both ¹H and ¹³C NMR spectra would be influenced by the electron-withdrawing effects of the nitro group and the N-oxide functionality, as well as the electron-donating amino group, leading to characteristic shifts in the aromatic protons and carbons.

-

UV-Vis Spectroscopy : The UV-Vis spectrum, likely measured in a solvent like ethanol or methanol, would display absorptions corresponding to π→π* and n→π* electronic transitions, typically in the 200–400 nm range. The exact wavelengths of maximum absorbance (λmax) would be sensitive to solvent polarity.

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key physicochemical properties outlined in this guide.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a solid compound melts.[16] A pure substance typically has a sharp melting point range of 0.5-1.0°C.[16]

Methodology:

-

Ensure the solid organic compound is finely powdered.

-

Pack a small amount of the compound into a capillary tube, sealed at one end, to a height of 1-2 mm.[17][18]

-

Place the capillary tube in a melting point apparatus.[18][19]

-

Heat the apparatus at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[16][20]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[19][20]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used technique for determining the thermodynamic solubility of a compound in an aqueous medium.[21]

Methodology:

-

Add an excess amount of the solid compound to a flask or vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[21]

-

Seal the flask and place it in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C).[8][22]

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the dissolved compound.[22]

-

After equilibration, stop the agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated supernatant from the solid material.[8]

-

Carefully withdraw an aliquot of the clear, saturated solution.

-

Determine the concentration of the compound in the aliquot using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). This concentration represents the aqueous solubility of the compound.[8]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration and UV-spectrophotometry are two common methods for its determination.

1. Potentiometric Titration: This method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH change.[23][24]

Methodology:

-

Calibrate a pH meter using standard buffers.[23]

-

Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture). A typical concentration is around 1 mM.[25]

-

Maintain a constant ionic strength using a background electrolyte like KCl.[23]

-

Place the solution in a temperature-controlled vessel and immerse the calibrated pH electrode.

-

Incrementally add a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) to the solution.[25]

-

Record the pH value after each addition of the titrant, allowing the reading to stabilize.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or the inflection point of the titration curve.[26]

2. UV-Spectrophotometry: This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization.[27]

Methodology:

-

Prepare a series of buffer solutions with a range of known pH values.[27]

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[27]

-

Add a small, constant amount of the stock solution to each buffer solution to create a series of test solutions with different pH values but the same total compound concentration.[27]

-

Measure the UV-Vis absorbance spectrum for each test solution over an appropriate wavelength range.[28]

-

Select one or more analytical wavelengths where the absorbance changes significantly with pH.

-

Plot the absorbance at the selected wavelength(s) against the pH of the solutions.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.[28][29]

Spectroscopic Sample Preparation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[30]

Methodology:

-

Dissolve 5-25 mg of the compound (for ¹H NMR) or 50-100 mg (for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[31]

-

Ensure the compound is fully dissolved. If there are any suspended particles, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[30]

-

Cap the NMR tube and ensure the solution is homogeneous.

-

The sample is now ready for analysis in the NMR spectrometer.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy (Thin Solid Film Method): This is a common and convenient method for analyzing solid samples.[32]

Methodology:

-

Dissolve a small amount (5-10 mg) of the solid compound in a few drops of a volatile solvent like methylene chloride or acetone.[33]

-

Place a drop of this solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[32]

-

Allow the solvent to evaporate completely, which will leave a thin film of the solid compound on the plate.[33]

-

Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

3. UV-Visible (UV-Vis) Spectroscopy: This technique is typically performed on dilute solutions.

Methodology:

-

Dissolve the compound in a suitable solvent that does not absorb in the wavelength range of interest. Common solvents include ethanol, methanol, and water.[34]

-

Prepare a solution of a concentration that results in an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1.0).

-

Transfer the solution to a quartz cuvette.[35]

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Place the sample cuvette in the spectrophotometer and measure the absorbance spectrum.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a generalized workflow for the physicochemical characterization of a new chemical entity like this compound.

Caption: General workflow for physicochemical characterization.

References

- 1. 4-Amino-3-nitropyridine | C5H5N3O2 | CID 548803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methyl-4-nitropyridine N-oxide 98 1074-98-2 [sigmaaldrich.com]

- 3. Pyridine, 3-methyl-4-nitro-, 1-oxide | C6H6N2O3 | CID 70633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-3-nitropyridine | 1681-37-4 [chemicalbook.com]

- 6. 4-Amino-3-nitropyridine CAS#: 1681-37-4 [m.chemicalbook.com]

- 7. 4-Amino-3-Nitropyridine Supplier & Manufacturer in China | CAS 4264-16-8 | Properties, Uses, Safety Data [pipzine-chem.com]

- 8. enamine.net [enamine.net]

- 9. 3-Methyl-4-nitropyridine N-Oxide CAS#: 1074-98-2 [m.chemicalbook.com]

- 10. 4-Nitropyridine N-oxide CAS#: 1124-33-0 [m.chemicalbook.com]

- 11. 4-Nitropyridine N-oxide | 1124-33-0 [chemicalbook.com]

- 12. labproinc.com [labproinc.com]

- 13. fishersci.com [fishersci.com]

- 14. chembk.com [chembk.com]

- 15. 3-Methyl-4-Nitropyridine 1-Oxide: Properties, Uses, Safety Data & Supplier China | High-Purity CAS 50695-33-7 [pipzine-chem.com]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. byjus.com [byjus.com]

- 19. pennwest.edu [pennwest.edu]

- 20. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 21. dissolutiontech.com [dissolutiontech.com]

- 22. downloads.regulations.gov [downloads.regulations.gov]

- 23. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 24. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 25. dergipark.org.tr [dergipark.org.tr]

- 26. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 28. UV spectrophotometric measurements for pKa determination [bio-protocol.org]

- 29. egyankosh.ac.in [egyankosh.ac.in]

- 30. NMR Sample Preparation [nmr.chem.umn.edu]

- 31. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 32. orgchemboulder.com [orgchemboulder.com]

- 33. pubs.acs.org [pubs.acs.org]

- 34. chem.libretexts.org [chem.libretexts.org]

- 35. ossila.com [ossila.com]

An In-depth Technical Guide to 3-Amino-4-nitropyridine 1-oxide

CAS Number: 19349-78-1

This technical guide provides a comprehensive overview of 3-Amino-4-nitropyridine 1-oxide, a heterocyclic organic compound of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of detailed experimental data for this specific compound, this guide also leverages information on closely related analogues to provide a thorough understanding of its properties and potential applications.

Core Compound Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties as confirmed by chemical suppliers are summarized below.

| Property | Value | Source |

| CAS Number | 19349-78-1 | Synchem[1] |

| Molecular Formula | C₅H₅N₃O₃ | Synchem[1] |

| Molecular Weight | 155.11 g/mol | Synchem[1] |

| Purity | Typically ≥95% | Synchem[1] |

For context, the related compound 4-Amino-3-nitropyridine (without the N-oxide) has a reported melting point of 203-207 °C.[2]

Synthesis and Experimental Protocols

Below is a representative experimental protocol for a reaction involving a closely related compound, 3-bromo-4-nitropyridine N-oxide , which is used in the synthesis of 3-fluoro-4-aminopyridine. This protocol illustrates the handling and reaction conditions that are likely applicable to this compound.

Representative Experimental Protocol: Synthesis of 3-fluoro-4-nitropyridine N-oxide from 3-bromo-4-nitropyridine N-oxide[3]

This nucleophilic aromatic substitution reaction demonstrates a key transformation of a substituted 4-nitropyridine N-oxide.

Materials:

-

3-bromo-4-nitropyridine N-oxide

-

Tetrabutylammonium fluoride (TBAF)

-

Dimethyl sulfoxide (DMSO)

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

Procedure:

-

Fluorination:

-

Dissolve 3-bromo-4-nitropyridine N-oxide in DMSO.

-

Add 0.5 equivalents of TBAF to the solution at room temperature (25 °C).

-

Stir the reaction mixture for 5 minutes.

-

The reaction yields 3-fluoro-4-nitropyridine N-oxide.

-

-

Reduction (Hydrogenation):

-

To the resulting 3-fluoro-4-nitropyridine N-oxide, add 3 mg of 10% Pd/C.

-

Suspend the mixture in methanol.

-

Subject the reaction to 1 atmosphere of hydrogen gas at room temperature (25 °C) for 10 minutes.

-

This step quantitatively yields 3-fluoro-4-aminopyridine.

-

Monitoring and Analysis: The progress of such reactions is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The identity and purity of the products are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR) and mass spectrometry.

Potential Biological Activity and Applications in Drug Development

While the specific biological activity of this compound has not been extensively characterized, the broader class of nitropyridine N-oxides has garnered significant interest in medicinal chemistry. These compounds are recognized for a range of biological activities, suggesting potential therapeutic applications for the title compound.

Antimicrobial and Antiparasitic Activity: Quinoxaline 1,4-di-N-oxides, which share the N-oxide feature, exhibit a wide spectrum of biological properties, including antimicrobial, antitumoral, and antitrypanosomal activities.[3] For instance, 3-amino-1,4-di-N-oxide quinoxaline-2-carbonitrile derivatives have been evaluated for their in vitro antimalarial and antileishmanial activity.[3]

Hypoxia-Activated Prodrugs in Cancer Therapy: A significant area of interest is the use of N-oxides as hypoxia-activated prodrugs.[4] In the low-oxygen environment characteristic of solid tumors, the N-oxide group can be bioreduced to release a cytotoxic agent. This targeted activation minimizes damage to healthy, well-oxygenated tissues. For example, 3-amino-2-quinoxalinecarbonitrile 1,4-dioxide has been shown to inhibit the expression of HIF-1α, a key transcription factor in tumor survival and angiogenesis.[3]

Quorum Sensing Inhibition: 4-Nitropyridine-N-oxide has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa.[4] Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate group behaviors, including biofilm formation and virulence factor production. Inhibition of this pathway is a promising strategy for combating bacterial infections without exerting direct bactericidal pressure, which can lead to resistance.

The presence of both an amino group and a nitro group on the pyridine N-oxide scaffold of this compound suggests it could be a valuable intermediate for synthesizing novel therapeutic agents with activities in these areas.

Safety and Handling

Detailed safety information for this compound is not available. However, based on the data for the related compound 4-Amino-3-nitropyridine, the following precautions should be considered:

-

Hazard Classifications: May be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[2]

-

Personal Protective Equipment (PPE): It is recommended to use a dust mask (e.g., N95), eye shields, and gloves when handling this compound.[2]

-

Storage: Store in a cool, dry, and well-ventilated area.

Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of novel compounds with therapeutic applications, particularly in the areas of oncology and infectious diseases. While detailed experimental data for this specific molecule is sparse, information from closely related analogues provides a strong foundation for its potential synthesis, handling, and application in drug discovery and development. Further research into the biological activity of this compound is warranted to fully elucidate its therapeutic potential.

References

Spectroscopic Analysis of 3-Amino-4-nitropyridine 1-oxide: A Technical Guide

This technical guide is designed for researchers, scientists, and professionals in drug development, providing a consolidated resource for the spectroscopic data and analytical methodologies pertinent to the characterization of nitropyridine derivatives.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 3-Amino-4-nitropyridine and 4-Nitropyridine 1-oxide.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and fragmentation pattern of a compound.

| Compound | Method | Key Fragments (m/z) |

| 3-Amino-4-nitropyridine | GC-MS | 139 (Top Peak), 93, 66 |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies.

| Compound | Sample State | Key IR Absorptions (cm⁻¹) |

| 4-Nitropyridine 1-oxide | Solid (KBr disc) | Data not explicitly detailed, but a spectrum is available for reference.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific data for 3-Amino-4-nitropyridine was not found, data for related pyridine N-oxide derivatives are presented for comparative purposes.

¹H NMR Data for Related Pyridine N-Oxides

| Compound | Solvent | Chemical Shift (δ ppm), Multiplicity, J (Hz) |

| 4-Methylpyridine N-Oxide | CDCl₃ | 8.13 (2H, s), 7.12 (2H, s), 2.37 (3H, s)[2] |

| 3-Bromopyridine N-Oxide | CDCl₃ | 8.39-8.40 (1H, t, J=1.5), 8.19-8.21 (1H, dq, J=0.8, 6.5), 7.45-7.47 (1H, dq, J=0.8, 8.3), 7.21-7.24 (1H, dd, J=6.6, 8.2)[2] |

¹³C NMR Data for Related Pyridine N-Oxides

| Compound | Solvent | Chemical Shift (δ ppm) |

| 4-Methylpyridine N-Oxide | CDCl₃ | 138.4, 138.0, 126.6, 20.1[2] |

| 3-Bromopyridine N-Oxide | CDCl₃ | 140.3, 137.7, 128.7, 125.9, 120.2[2] |

Experimental Protocols

Detailed and standardized experimental procedures are critical for the acquisition of high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A sample of 5-10 mg is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition :

-

The instrument is tuned and the magnetic field is shimmed for homogeneity.

-

A standard single-pulse experiment is performed.

-

Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

A proton-decoupled experiment is typically run to simplify the spectrum to singlets for each unique carbon.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often necessary.

-

-

Data Processing : The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., Tetramethylsilane, TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet) :

-

Approximately 1-2 mg of the solid sample is finely ground with 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition :

-

A background spectrum of a blank KBr pellet is recorded.

-

The sample pellet is placed in the sample holder of an FT-IR spectrometer.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation : The sample is dissolved in a volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is commonly used for volatile, thermally stable compounds.

-

GC Separation :

-

A 1 µL aliquot of the sample solution is injected into the GC.

-

The sample is vaporized and separated on a capillary column (e.g., DB-5ms) using a temperature gradient.

-

-

MS Detection :

-

As components elute from the GC column, they are ionized in the MS source (typically via Electron Ionization at 70 eV).

-

The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

-

-

Data Analysis : The resulting mass spectrum shows the relative abundance of ions at different mass-to-charge ratios.

Analytical Workflow Visualization

The logical flow of spectroscopic analysis, from sample handling to final structural confirmation, is a critical aspect of chemical characterization.

References

A Technical Guide to Determining the Solubility of 3-Amino-4-nitropyridine 1-oxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature, patents, and technical reports did not yield specific quantitative solubility data for 3-Amino-4-nitropyridine 1-oxide in various organic solvents. This guide, therefore, provides a detailed framework of the experimental methodologies that can be employed to determine the solubility of this compound. The protocols outlined below are established methods in the field of physical and analytical chemistry and are essential for the characterization of new chemical entities in drug discovery and development.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, processability, and formulation development. This compound, as a potential therapeutic agent, requires a thorough understanding of its solubility profile in a range of organic solvents. This guide details the standard experimental protocols for both qualitative and quantitative solubility determination.

Experimental Protocols

The determination of solubility can be approached through qualitative assessments to classify a compound's general solubility and through rigorous quantitative methods to determine the precise concentration of a saturated solution.

Qualitative Solubility Determination

Qualitative tests provide a rapid assessment of a compound's solubility in various solvents, which can guide the selection of appropriate solvents for reactions, purification, and formulation. These tests are typically based on the principle of "like dissolves like," where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[1]

Materials:

-

This compound

-

A selection of organic solvents with varying polarities (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, water)

-

Test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into a clean, dry test tube.

-

Solvent Addition: Add a small volume (e.g., 0.1 mL) of the selected organic solvent to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect the solution for the presence of undissolved solid particles.

-

Incremental Solvent Addition: If the solid has dissolved, continue adding the solvent in small increments until the solid reappears or a predetermined maximum volume is reached. If the solid has not dissolved, continue adding the solvent in small increments, with vigorous mixing after each addition, until the solid dissolves or a maximum volume (e.g., 3 mL) is reached.

-

Classification: The solubility can be classified based on the amount of solvent required to dissolve the solute. A common classification scheme is provided in the table below.

Table 1: Qualitative Solubility Classification

| Term | Parts of Solvent Required for 1 Part of Solute |

| Very soluble | < 1 |

| Freely soluble | 1 - 10 |

| Soluble | 10 - 30 |

| Sparingly soluble | 30 - 100 |

| Slightly soluble | 100 - 1,000 |

| Very slightly soluble | 1,000 - 10,000 |

| Practically insoluble | > 10,000 |

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. It involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Materials:

-

This compound

-

Selected organic solvents

-

Screw-capped vials or flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is truly saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath. The temperature should be precisely controlled (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. Preliminary studies may be needed to determine the time to reach equilibrium.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter to remove all undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L, by back-calculating from the diluted sample concentration.

-

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

References

Thermal Stability and Decomposition of Aminonitropyridine N-Oxides: A Technical Overview

Disclaimer: Due to the limited availability of public data on the thermal stability and decomposition of 3-Amino-4-nitropyridine 1-oxide, this technical guide focuses on the well-characterized and structurally related compounds, 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105). These compounds serve as valuable surrogates for understanding the thermal behavior of this class of energetic materials.

This whitepaper provides a comprehensive analysis of the thermal stability and decomposition pathways of ANPyO and LLM-105, targeted at researchers, scientists, and professionals in drug development and materials science. The document summarizes key quantitative thermal analysis data, details common experimental protocols, and visualizes the decomposition processes.

Thermal Decomposition Data

The thermal stability of energetic materials is a critical parameter for their safe handling, storage, and application. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques used to evaluate these properties. The following tables summarize the key thermal decomposition data for ANPyO and LLM-105.

Table 1: Thermal Decomposition Data for 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO)

| Parameter | Value | Reference |

| DSC Exothermic Peak Temperature | 360.6 °C | [1] |

| Refined Sample DSC Exothermic Peak | 370.69 °C | [2] |

| Enthalpy of Decomposition | 1021.46 J/g | [2] |

| Activation Energy (Ea) | 279.63 kJ/mol | [2] |

| Heating Rate | 10 K/min | [2] |

Table 2: Thermal Decomposition Data for 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105)

| Parameter | Value | Reference |

| DSC Decomposition Peak Temperature | 342 °C | [3] |

| Decomposition Onset Temperature | ~580 K (~307 °C) | [3][4] |

Experimental Protocols

The data presented in this guide are typically obtained through standardized thermal analysis techniques. The following sections detail the general methodologies for these experiments.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine melting points, phase transitions, and decomposition temperatures.

-

Apparatus: A differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum or gold-plated copper pan.

-

Experimental Conditions:

-

Heating Rate: A constant heating rate, commonly 10 °C/min, is applied.[1][2]

-

Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative side reactions.

-

Temperature Program: The sample is heated from ambient temperature to a temperature beyond its decomposition point.

-

-

Data Analysis: The resulting DSC curve shows exothermic peaks corresponding to decomposition events. The peak temperature, onset temperature, and the area under the peak (enthalpy of decomposition) are determined.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which decomposition begins and to quantify the mass loss associated with decomposition.

-

Apparatus: A thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample is placed in a sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Heating Rate: A controlled, linear heating rate is applied.

-

Atmosphere: The experiment is performed under a controlled atmosphere (e.g., inert or reactive gas).

-

Temperature Program: The sample is heated over a defined temperature range.

-

-

Data Analysis: The TGA curve plots mass percentage versus temperature. The onset of mass loss indicates the beginning of decomposition.

Decomposition Pathways and Mechanisms

The thermal decomposition of aminonitropyridine N-oxides is a complex process involving multiple steps. The following diagrams illustrate the proposed decomposition pathways for ANPyO and the experimental workflow for its analysis.

The decomposition of ANPyO is proposed to occur in a two-step mechanism.[5] The initial step involves an intramolecular reaction, followed by the breakdown of the resulting condensed-phase compounds.

For LLM-105, the initial decomposition is temperature-dependent. At temperatures below 580 K, hydrogen transfer from the amino group to the nitro group is the primary reaction. Above this temperature, the homolysis of the C-NO2 bond becomes the dominant initial step.[3][4] This is followed by a second step involving the cleavage of NO2 and NH2 groups and the release of gaseous products like NO and C2N2.[6]

Conclusion

The thermal analysis of ANPyO and LLM-105 reveals that these aminonitropyridine N-oxides are highly energetic materials with distinct decomposition pathways. The initial decomposition steps, involving either intramolecular reactions or bond homolysis, are critical in determining their overall thermal stability. The data and methodologies presented in this guide provide a foundational understanding for the safe handling and further development of this class of compounds. Further research focusing on the specific thermal behavior of this compound is warranted to provide a more complete picture.

References

- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 2. Refining and Properties of 2,6-Diamino-3,5-dinitropyridine-1-oxide [energetic-materials.org.cn]

- 3. mdpi.com [mdpi.com]

- 4. Initial Mechanisms for the Unimolecular Thermal Decomposition of 2,6-Diamino-3,5-dinitropyrazine-1-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A mechanism for two-step thermal decomposition of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

A Guide to Historical Synthesis Methods of Nitropyridine N-Oxides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core historical methods for the synthesis of nitropyridine N-oxides, crucial intermediates in the development of pharmaceuticals and other functional materials. The unique electronic properties of the N-oxide functional group activate the pyridine ring, facilitating reactions that are otherwise challenging. This document details the two primary historical strategies: the direct nitration of pyridine N-oxides and the oxidation of nitropyridines.

Core Synthesis Methodologies

Historically, the preparation of nitropyridine N-oxides has been dominated by two fundamental approaches. The most prevalent method involves the electrophilic nitration of a pre-existing pyridine N-oxide. An alternative, though less common, route is the direct oxidation of a nitropyridine molecule at the nitrogen atom.

Electrophilic Nitration of Pyridine N-Oxides

The introduction of the N-oxide functionality significantly alters the electronic landscape of the pyridine ring. The oxygen atom donates electron density into the ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack than pyridine itself. Consequently, the direct nitration of pyridine N-oxide, typically yielding the 4-nitro derivative, is a cornerstone of historical synthesis.[1]

| Starting Material | Nitrating Agent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Pyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 125-130 | 3 | 4-Nitropyridine N-oxide | >90 | [2][3] |

| 3-Methylpyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 100-105 | 2 | 3-Methyl-4-nitropyridine N-oxide | 70-73 | [4] |

| 3,5-Lutidine N-oxide | KNO₃ / H₂SO₄ | 60-65 | 2 | 3,5-Dimethyl-4-nitropyridine N-oxide | 85.7 | [5] |

| 2,3-Lutidine N-oxide | KNO₃ / H₂SO₄ | 80-120 | - | 2,3-Dimethyl-4-nitropyridine N-oxide | - | [6] |

This protocol is based on established historical methods using a mixed acid approach.[2][3]

1. Preparation of the Nitrating Acid:

-

In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, place 12 mL (0.29 mol) of fuming nitric acid.

-

While cooling in an ice bath and stirring, slowly add 30 mL (0.56 mol) of concentrated sulfuric acid in portions.

-

Allow the mixture to warm to 20°C before use.

2. Reaction Setup:

-

Assemble a 100 mL three-neck flask with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel.

-

Equip the reflux condenser with an adapter to safely vent the nitrous fumes generated during the reaction to a sodium hydroxide trap.

3. Nitration Procedure:

-

Add 9.51 g (100 mmol) of pyridine N-oxide to the reaction flask and heat to 60°C.

-

Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the stirred pyridine N-oxide over 30 minutes. The internal temperature will initially drop.

-

After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.

4. Work-up and Isolation:

-

Cool the reaction mixture to room temperature and carefully pour it onto approximately 150 g of crushed ice.

-

Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate until the pH is approximately 8. A yellow solid will precipitate.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the crude product by vacuum filtration and wash it with cold water.

-

The crude product can be further purified by recrystallization from acetone to yield 4-nitropyridine N-oxide.

Caption: Workflow for the synthesis of 4-nitropyridine N-oxide via electrophilic nitration.

Oxidation of Nitropyridines

An alternative synthetic route involves the direct N-oxidation of a pyridine ring that already bears a nitro substituent. This method leverages various oxidizing agents, with organic peroxy acids being particularly effective. The choice of this route depends on the availability of the starting nitropyridine and the desired substitution pattern.

| Starting Material | Oxidizing Agent | Solvent | Time (h) | Product | Yield (%) | Reference |

| 4-Nitropyridine | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | 24 | 4-Nitropyridine N-oxide | - | [7] |

| Substituted Pyridines | Hydrogen peroxide / Acetic Acid | - | - | Pyridine N-oxides | - | [8][9] |

| Substituted Pyridines | Urea-hydrogen peroxide (UHP) | Solid State | - | Pyridine N-oxides | - | [10] |

| Substituted Pyridines | Sodium perborate / Acetic Acid | Acetic Acid | - | Pyridine N-oxides | - | [10] |

This protocol is adapted from modern patent literature which reflects an evolution of classical peroxy acid oxidation methods.[7]

1. Reaction Setup:

-

In a reaction vessel, dissolve 10 g of 4-nitropyridine in 80 mL of dichloromethane.

-

Cool the solution to a temperature of 0-5°C using an ice bath.

2. Oxidation Procedure:

-

While maintaining the temperature at 0°C, add 20.9 g of m-chloroperoxybenzoic acid (m-CPBA) to the stirred solution.

-

Allow the reaction mixture to warm to 20-25°C and continue stirring for 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.

3. Work-up and Isolation:

-

Upon completion, cool the reaction mixture again to 0-5°C.

-

Add a saturated aqueous solution of sodium bicarbonate to neutralize the excess m-CPBA and the resulting m-chlorobenzoic acid.

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude 4-nitropyridine N-oxide. Further purification can be achieved via recrystallization or column chromatography if necessary.

Caption: Workflow for the synthesis of 4-nitropyridine N-oxide via N-oxidation.

References

- 1. researchgate.net [researchgate.net]

- 2. Making sure you're not a bot! [oc-praktikum.de]

- 3. Page loading... [guidechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 6. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. scribd.com [scribd.com]

- 10. N-oxide synthesis by oxidation [organic-chemistry.org]

Quantum Chemical Analysis of 3-Amino-4-nitropyridine 1-oxide: A Technical Guide

Disclaimer: As of late 2025, specific quantum chemical computational studies for 3-Amino-4-nitropyridine 1-oxide are not available in the published scientific literature. This guide, therefore, presents a detailed analysis of a closely related and structurally similar molecule: 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) . The methodologies and findings discussed herein serve as a robust reference for researchers, scientists, and drug development professionals interested in the computational analysis of aminonitropyridine N-oxides.

Introduction

Aminonitropyridine N-oxides are a class of heterocyclic compounds that have garnered significant interest due to their potential applications in medicinal chemistry and materials science. Their unique electronic structure, arising from the interplay of electron-donating amino groups, electron-withdrawing nitro groups, and the N-oxide functionality, imparts them with notable properties. Quantum chemical calculations are indispensable for elucidating the molecular structure, electronic properties, and reactivity of these compounds at the atomic level.

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO), a heat-resistant explosive material. The computational protocols and data presented are representative of the analyses that would be applied to this compound.

Computational Methodologies

The quantum chemical calculations for ANPyO have been performed using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost for medium to large-sized molecules.

Software and Theoretical Levels

The primary software package utilized for these calculations is Gaussian 03. The calculations on the monomer and dimer of ANPyO were conducted using both the DFT-B3LYP and Hartree-Fock (HF) methods.[1] To ensure a high degree of accuracy, sophisticated basis sets such as 6-311G, 6-311++G , and cc-pVDZ were employed.[1] For the analysis of the charged forms of ANPyO, the UB3LYP functional with the 6-31++G(d,p) basis set was used within the Spartan '06 package.[2]

Geometry Optimization and Vibrational Analysis

The initial step in the computational workflow involves the full optimization of the molecular geometry to find the lowest energy conformation (a stable structure). This is followed by vibrational frequency calculations to confirm that the optimized structure corresponds to a true minimum on the potential energy surface, characterized by the absence of imaginary frequencies.[1][2]

References

Methodological & Application

Application Notes and Protocols for 3-Amino-4-nitropyridine 1-oxide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-nitropyridine 1-oxide is a heterocyclic compound of interest in medicinal chemistry, primarily serving as a versatile synthetic intermediate for the development of more complex molecules. The presence of the amino, nitro, and N-oxide functionalities provides multiple reaction sites for chemical modification, allowing for the construction of diverse molecular scaffolds. The N-oxide group, in particular, can enhance aqueous solubility and modulate the electronic properties of the pyridine ring, which can be advantageous in drug design.[1][2] Furthermore, N-oxides can act as prodrugs, being reduced in vivo to the parent pyridine, a strategy that can be exploited in designing hypoxia-activated therapeutics.[1][3]

While specific biological activity data for this compound is not extensively reported in the public domain, its utility is demonstrated through its role as a precursor to medicinally relevant compounds. For instance, related aminonitropyridine N-oxide scaffolds are key for the synthesis of fluorinated aminopyridines, which are valuable for the development of novel pharmaceuticals and radiotracers for positron emission tomography (PET) imaging.[4]

Key Applications in Medicinal Chemistry

-

Synthetic Intermediate: The primary application of this compound and its analogs is in the synthesis of substituted pyridines. The nitro and amino groups, along with the N-oxide, can be readily transformed into other functional groups, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.

-

Precursor for Fluorinated Pyridines: Halogenated derivatives of 4-nitropyridine 1-oxide are crucial precursors for the synthesis of fluorinated aminopyridines.[4] These fluorinated compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and enhanced binding affinity to biological targets.

-

Potential as Hypoxia-Activated Prodrugs: The N-oxide functionality can be reduced under hypoxic conditions, which are characteristic of solid tumors. This opens the possibility of using aminonitropyridine 1-oxide derivatives as scaffolds for hypoxia-activated prodrugs that release a cytotoxic agent selectively in the tumor microenvironment.[1][3]

Quantitative Data

A thorough review of the available scientific literature did not yield specific quantitative biological data (e.g., IC50, EC50) for this compound. The primary role of this compound and its close analogs appears to be as a synthetic building block. Quantitative data for downstream products synthesized from this class of compounds would be specific to the final molecule and its biological target.

| Compound | Biological Target | Assay Type | IC50 / EC50 | Reference |

| This compound | Not Reported | Not Reported | Not Reported | N/A |

Experimental Protocols

The following protocols are based on the synthesis and reactions of a closely related and well-documented analog, 3-bromo-4-nitropyridine 1-oxide, which serves as a key precursor in the synthesis of medicinally relevant fluorinated aminopyridines.[4]

Protocol 1: Synthesis of 3-bromo-4-nitropyridine 1-oxide

This protocol describes a one-step oxidation and nitration of 3-bromopyridine.[3]

Materials:

-

3-bromopyridine

-

Glacial acetic acid

-

Acetic anhydride

-

30% Hydrogen peroxide

-

Concentrated sulfuric acid

-

Maleic anhydride

-

Sodium pyrosulfate

-

Sodium nitrate

-

30-50% Sodium hydroxide solution

-

Chloroform

-

Ethanol

-

Round-bottom flask (3L) with three necks

-

Stirring apparatus

-

Heating mantle with temperature control

-

Ice bath

Procedure:

-

To a 3L three-necked round-bottom flask at room temperature, add 2.4 moles of 3-bromopyridine.

-

While stirring, add approximately 0.75L of glacial acetic acid, 0.18L of acetic anhydride, 0.9L of 30% hydrogen peroxide, 15-20mL of concentrated sulfuric acid, 9g of maleic anhydride, and 6g of sodium pyrosulfate.

-

Heat the mixture to 70-80°C and maintain for 10-15 hours to complete the oxidation reaction.

-

Cool the reaction mixture to 60-70°C and add 2.7 moles of sodium nitrate in batches.

-

After the addition is complete, maintain the temperature at 70-80°C for 5-7 hours to complete the nitration.

-

Cool the reaction mixture to room temperature and slowly neutralize by adding 30-50% sodium hydroxide solution while maintaining the temperature below 30°C with an ice bath.

-

The crude product will precipitate out of the solution.

-

Filter the crude product and wash with water.

-

The crude 3-bromo-4-nitropyridine 1-oxide can be used directly in the next step or purified by recrystallization from a chloroform-ethanol mixture.

Protocol 2: Synthesis of 3-fluoro-4-nitropyridine 1-oxide

This protocol details the nucleophilic fluorination of 3-bromo-4-nitropyridine 1-oxide.[4]

Materials:

-

3-bromo-4-nitropyridine 1-oxide

-

Tetrabutylammonium fluoride (TBAF)

-

Dimethyl sulfoxide (DMSO)

-

High-performance liquid chromatography (HPLC) system

-

Standard laboratory glassware

Procedure:

-

Dissolve 3-bromo-4-nitropyridine 1-oxide in DMSO in a suitable reaction vessel.

-

Add 0.5 equivalents of TBAF to the solution at room temperature.

-

Allow the reaction to proceed for 5 minutes with stirring.

-

The formation of 3-fluoro-4-nitropyridine 1-oxide can be monitored by HPLC.

-

The product can be purified from the reaction mixture using preparative HPLC.

Protocol 3: Reduction to 3-fluoro-4-aminopyridine

This protocol describes the reduction of the nitro group and N-oxide.[4]

Materials:

-

3-fluoro-4-nitropyridine 1-oxide

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Hydrogen gas (H2) balloon or hydrogenation apparatus

Procedure:

-

Dissolve 3-fluoro-4-nitropyridine 1-oxide in methanol.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Subject the mixture to a hydrogen atmosphere (1 atm, e.g., using a balloon) at room temperature.

-

Stir the reaction for 10 minutes.

-

The completion of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure to obtain the desired 3-fluoro-4-aminopyridine.

Visualizations

The following diagrams illustrate the synthetic pathways described in the protocols.

Caption: Synthetic workflow for the preparation of 3-fluoro-4-aminopyridine.

Caption: Key applications of the aminonitropyridine 1-oxide scaffold.

References

3-Amino-4-nitropyridine 1-oxide: An Intermediate for Specialized Organic Synthesis

Introduction

3-Amino-4-nitropyridine 1-oxide is a heterocyclic organic compound with the CAS number 19349-78-1.[1] As a substituted pyridine N-oxide, it holds potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of three distinct functional groups—an amino group, a nitro group, and an N-oxide—on the pyridine ring imparts a unique reactivity profile, allowing for a range of chemical transformations. This document provides an overview of its potential applications and detailed protocols for the synthesis and reactions of closely related analogs, given the limited availability of specific procedures for this compound itself.

Application Notes

The strategic placement of the amino, nitro, and N-oxide functionalities makes this compound a valuable building block for several types of organic transformations:

-

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at the position bearing the nitro group. The N-oxide functionality further enhances this activation. This allows for the displacement of the nitro group by a variety of nucleophiles, such as halides, alkoxides, and amines, to introduce diverse functionalities.

-

Reduction of the Nitro Group and N-Oxide: The nitro group can be selectively reduced to an amino group, leading to the formation of a diamine. This diamine can then be used in the synthesis of fused heterocyclic systems, such as imidazopyridines or triazolopyridines, which are common scaffolds in pharmaceuticals. The N-oxide can also be reduced to the corresponding pyridine.

-

Modification of the Amino Group: The existing amino group can be acylated, alkylated, or diazotized, providing further avenues for molecular elaboration.

-

Precursor to Bioactive Molecules: Substituted aminopyridines and their derivatives are known to exhibit a wide range of biological activities. Therefore, this compound can serve as a key intermediate in the synthesis of novel drug candidates.

The general reactivity of nitropyridine-N-oxides as intermediates is well-established. For instance, 4-nitropyridine-N-oxide is a known precursor for the synthesis of 4-aminopyridine through reduction.[2] Similarly, substituted nitropyridine-N-oxides are utilized in the preparation of fluorinated aminopyridines, which are of interest in medicinal chemistry.[3]

Experimental Protocols

Protocol 1: Synthesis of a Substituted Fluoropyridine via Nucleophilic Aromatic Substitution

This protocol details the synthesis of 3-fluoro-4-aminopyridine from 3-bromo-4-nitropyridine N-oxide, demonstrating the displacement of a halide and subsequent reduction of the nitro group and N-oxide. This serves as a model for the potential reactivity of this compound.

Reaction Scheme:

Caption: Synthesis of 3-fluoro-4-aminopyridine.

Step 1: Fluorination of 3-bromo-4-nitropyridine N-oxide [3]

-

To a solution of 3-bromo-4-nitropyridine N-oxide in dimethyl sulfoxide (DMSO), add 0.5 equivalents of tetrabutylammonium fluoride (TBAF).

-

Stir the reaction mixture at room temperature (25°C) for 5 minutes.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product, 3-fluoro-4-nitropyridine N-oxide, can be isolated using standard work-up and purification techniques (e.g., extraction and column chromatography).

Step 2: Hydrogenation to 3-fluoro-4-aminopyridine [3]

-

Dissolve the 3-fluoro-4-nitropyridine N-oxide intermediate in methanol (MeOH).

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (1 atm) at room temperature (25°C) for 10 minutes.

-

After the reaction is complete, filter the catalyst and concentrate the filtrate to obtain 3-fluoro-4-aminopyridine.

| Reactant | Reagents and Conditions | Product | Yield |

| 3-bromo-4-nitropyridine N-oxide | 0.5 eq. TBAF, DMSO, 25°C, 5 min | 3-fluoro-4-nitropyridine N-oxide | 37% |

| 3-fluoro-4-nitropyridine N-oxide | 3 mg of 10% Pd/C, 1 atm H₂, MeOH, 25°C, 10 min | 3-fluoro-4-aminopyridine | Quantitative |

Protocol 2: General Procedure for the Nitration of a Pyridine N-Oxide Analog

This protocol describes the synthesis of 3-methyl-4-nitropyridine-1-oxide and is representative of the nitration of pyridine-1-oxides. A similar approach could likely be adapted for the synthesis of this compound from 3-aminopyridine 1-oxide.

Reaction Scheme:

Caption: Nitration of 3-methylpyridine-1-oxide.

Procedure for the Nitration of 3-Methylpyridine-1-oxide:

-

In a round-bottomed flask immersed in an ice-salt bath, add 1.65 moles of liquefied 3-methylpyridine-1-oxide to 630 mL of cold (0–5°C) concentrated sulfuric acid.

-

To the cooled mixture, add 495 mL of fuming yellow nitric acid in portions, maintaining the temperature around 10°C.

-

Attach a condenser and slowly heat the mixture in an oil bath to 95–100°C over 25–30 minutes until gas evolution begins.

-

A vigorous reaction will commence, which should be controlled with an ice-water bath.

-

After the vigorous reaction subsides, continue heating at 100–105°C for 2 hours.

-

Cool the reaction mixture to 10°C and pour it onto 2 kg of crushed ice.

-

Neutralize the mixture by adding sodium carbonate monohydrate in small portions, which will cause the product to precipitate.

-

Collect the yellow solid by suction filtration, wash thoroughly with water, and dry.

-

The crude product can be further purified by extraction with boiling chloroform and subsequent recrystallization.

| Reactant | Reagents and Conditions | Product |

| 3-methylpyridine-1-oxide | Fuming yellow nitric acid, sulfuric acid, 100–105°C, 2 hours | 3-methyl-4-nitropyridine-1-oxide |

Protocol 3: Reduction of a Nitropyridine-N-Oxide Analog

This protocol outlines the reduction of 4-nitropyridine-N-oxide to 4-aminopyridine using iron in the presence of mineral acids, a common method for the reduction of both the nitro group and the N-oxide.[2]

Reaction Scheme:

Caption: Reduction of 4-nitropyridine-N-oxide.

Procedure for the Reduction of 4-Nitropyridine-N-oxide: [2]

-

In a reaction vessel, suspend 4-nitropyridine-N-oxide and iron powder in water.

-

Add an aqueous mineral acid, such as hydrochloric acid or sulfuric acid (25-30%).

-

The reaction with hydrochloric acid proceeds to give 4-aminopyridine as the main product.

-

The reaction with sulfuric acid is slower but can result in a better yield of 4-aminopyridine.

-

After the reduction is complete, neutralize the reaction mixture with sodium carbonate and filter.

-

The 4-aminopyridine can be isolated from the filtrate by extraction with ethyl acetate.

-

Evaporation of the solvent yields the desired product.

| Reactant | Reagents and Conditions | Product | Yield |

| 4-nitropyridine-N-oxide | Iron, aqueous hydrochloric acid | 4-aminopyridine | 80-85% |

| 4-nitropyridine-N-oxide | Iron, 25-30% aqueous sulfuric acid | 4-aminopyridine | >85-90% |

Conclusion

This compound represents a potentially valuable, though not widely documented, intermediate in organic synthesis. Its trifunctional nature allows for a variety of synthetic manipulations, making it an attractive starting material for the construction of complex heterocyclic systems. The provided protocols for analogous compounds offer a solid foundation for researchers and drug development professionals to explore the synthetic utility of this and related molecules. Further investigation into the specific synthesis and reactivity of this compound is warranted to fully unlock its potential in the development of novel chemical entities.

References

Application Notes and Protocols for the Reduction of 3-Amino-4-nitropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the reduction of 3-Amino-4-nitropyridine 1-oxide to produce 3,4-diaminopyridine 1-oxide. The presented methodology is based on established procedures for the selective reduction of nitro groups on pyridine N-oxide scaffolds, a crucial transformation in the synthesis of various biologically active compounds.

Introduction

The reduction of the nitro group in this compound is a key step in the synthesis of 3,4-diaminopyridine 1-oxide. This product serves as a valuable intermediate in the development of novel pharmaceuticals. The selective reduction of the nitro group in the presence of the N-oxide and amino functionalities can be challenging. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed and effective method for this transformation, offering high yields and selectivity under mild conditions. This protocol details the catalytic hydrogenation procedure for this specific conversion.

Data Summary

The following table summarizes quantitative data for a closely related and representative reduction of a substituted 4-nitropyridine N-oxide, demonstrating the efficacy of catalytic hydrogenation.

| Starting Material | Reagent | Catalyst | Solvent | Reaction Conditions | Product | Yield | Reference |

| 3-fluoro-4-nitropyridine N-oxide | Hydrogen (H₂) | 10% Pd/C | Methanol (MeOH) | 1 atm H₂, 25°C, 10 min | 3-fluoro-4-aminopyridine | Quantitative | [1] |

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of this compound to 3,4-diaminopyridine 1-oxide using catalytic hydrogenation.

Materials:

-

This compound

-

10% Palladium on activated carbon (Pd/C)

-

Methanol (MeOH), reagent grade

-

Nitrogen (N₂) or Argon (Ar) gas

-

Hydrogen (H₂) gas

-

Celite® or other filtration aid

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

To a round-bottom flask containing a magnetic stir bar, add this compound.

-

Add methanol as the solvent. A typical concentration is in the range of 0.1-0.5 M.

-

Carefully add 10% Pd/C catalyst to the mixture. The catalyst loading is typically 5-10 mol% relative to the substrate.

-

-

Inerting the System:

-

Seal the flask and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes to remove oxygen.

-

-

Hydrogenation:

-

Introduce hydrogen gas to the reaction vessel. For a simple laboratory setup, a hydrogen-filled balloon can be used to maintain a positive pressure of hydrogen (approximately 1 atm). For larger scale or higher-pressure reactions, a Parr hydrogenator is recommended.

-

Stir the reaction mixture vigorously at room temperature (approximately 25°C).

-

-

Reaction Monitoring:

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours. For a similar substrate, the reaction was reported to be complete in as little as 10 minutes.[1]

-

-

Work-up:

-

Once the reaction is complete, purge the reaction vessel with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure all the product is collected.

-

Combine the filtrate and washings.

-

-

Isolation of Product:

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude 3,4-diaminopyridine 1-oxide.

-

-

Purification (if necessary):

-

The crude product can be purified by recrystallization or column chromatography if required to achieve the desired purity.

-

Visualizations

Reaction Pathway:

Caption: Chemical reaction for the reduction of this compound.

Experimental Workflow:

References

Application Notes and Protocols: 3-Amino-4-nitropyridine 1-oxide in Material Science

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the potential applications of 3-Amino-4-nitropyridine 1-oxide in material science, with a primary focus on its role as an energetic material. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document outlines a proposed synthesis pathway, target properties based on related compounds, and standardized experimental protocols for its characterization.

Introduction

This compound is a heterocyclic compound featuring an N-oxide group, a nitro group, and an amino group on a pyridine ring. The presence of the N-oxide and nitro groups, which are known explosophores, suggests its potential as an energetic material. The amino group can contribute to hydrogen bonding, potentially increasing the material's density and thermal stability. Aminonitropyridine N-oxides, in general, are being investigated as potential insensitive energetic materials due to their high density and thermal stability.[1] This application note serves as a guide for researchers interested in the synthesis and characterization of this compound for material science applications.

Proposed Synthesis Pathway

Step 1: Oxidation of 3-Aminopyridine to 3-Aminopyridine 1-oxide

The first step involves the oxidation of the pyridine nitrogen.

-

dot

Step 2: Nitration of 3-Aminopyridine 1-oxide

The second step is the nitration of the N-oxide product. The N-oxide group directs the electrophilic nitration to the 4-position.

-

dot

Step 2: Nitration of 3-Aminopyridine 1-oxide.

Target Properties and Characterization

The following table summarizes the key properties that should be characterized for this compound to evaluate its potential as an energetic material. The target values are based on known high-performance, insensitive energetic materials.

Property Target Value / Analysis Method Significance Physical Properties Molecular Formula C₅H₅N₃O₃ Basic chemical information. Molecular Weight 155.11 g/mol Basic chemical information. Crystal Density (ρ) > 1.8 g/cm³ (Gas Pycnometry, Single Crystal X-ray Diffraction) Higher density is correlated with higher detonation performance. Energetic Properties Detonation Velocity (D) > 8,000 m/s (Calculated using software like EXPLO5) A primary measure of an explosive's power. Detonation Pressure (P) > 30 GPa (Calculated using software like EXPLO5) Another key indicator of explosive performance. Heat of Formation (ΔHf) Positive value (Bomb Calorimetry, Quantum Chemical Calculations) A positive heat of formation contributes to higher energy release. Safety & Stability Thermal Stability (Td) > 200 °C (Differential Scanning Calorimetry - DSC) Indicates the temperature at which the material begins to decompose. Impact Sensitivity (IS) > 15 J (BAM Fallhammer) Measures the material's sensitivity to impact; higher values are safer. Friction Sensitivity (FS) > 120 N (BAM Friction Apparatus) Measures the material's sensitivity to friction; higher values are safer.

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize this compound.

Proposed Synthesis of this compound

Materials: 3-Aminopyridine, meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide and acetic acid, sulfuric acid, nitric acid, appropriate solvents (e.g., chloroform, dichloromethane, water), and standard laboratory glassware.

Protocol:

-

Oxidation:

-

Dissolve 3-aminopyridine in a suitable solvent such as chloroform or dichloromethane.

-

Slowly add m-CPBA (1.1 equivalents) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and m-chlorobenzoic acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude 3-aminopyridine 1-oxide.

-

Purify the product by recrystallization or column chromatography.

-

Nitration:

-

Carefully add the purified 3-aminopyridine 1-oxide to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for a few hours, monitoring by TLC.

-

Pour the cooled reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a water/ethanol mixture.

Characterization Workflow

The following diagram illustrates a general workflow for the characterization of a newly synthesized energetic material.

-

dot

Workflow for the characterization of an energetic material.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability and decomposition temperature (Td) of the compound.

Protocol:

-

Accurately weigh 0.5-1.0 mg of the sample into an aluminum DSC pan.

-

Crimp the pan with a lid. For energetic materials, a pinhole lid is often used to allow for the escape of evolved gases.

-

Place the sample pan and an empty reference pan in the DSC instrument.

-

Heat the sample at a constant rate, typically 5 or 10 °C/min, under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature. The onset of the major exothermic peak is reported as the decomposition temperature.

Impact and Friction Sensitivity Testing

Objective: To assess the sensitivity of the material to mechanical stimuli.

Protocol (BAM Standard Methods):

-

Impact Sensitivity:

-

Place a small amount of the sample (typically 40 mm³) on the anvil of the BAM fallhammer apparatus.

-

Drop a specified weight from varying heights onto the sample.

-

The lowest height at which an explosion or decomposition is observed in a series of trials determines the impact sensitivity, expressed in Joules (J).

-

Friction Sensitivity:

-

Spread a small amount of the sample on the porcelain plate of the BAM friction apparatus.

-

A weighted porcelain pin is drawn across the sample at a controlled speed.

-

The lowest load on the pin that causes an explosion or decomposition in a series of trials is the friction sensitivity, expressed in Newtons (N).

Safety Considerations

The synthesis and handling of this compound should be considered hazardous due to its potential as an energetic material. All work should be conducted in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Small-scale synthesis is recommended initially. Proper grounding and measures to prevent static discharge should be implemented during handling, especially for sensitivity testing.

Conclusion

While direct experimental data for this compound is scarce, its molecular structure strongly suggests its potential as an energetic material. The proposed synthesis and characterization protocols in this document provide a framework for the systematic investigation of this compound. Further research is necessary to validate the synthesis, determine its properties, and fully assess its performance and safety as a novel energetic material.

References

Application Notes and Protocols: 3-Amino-4-nitropyridine 1-oxide Analogue as a Precursor for Radiolabeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel radiotracers for Positron Emission Tomography (PET) is crucial for advancing molecular imaging in both preclinical research and clinical diagnostics. One such tracer, [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP), has shown significant promise for imaging demyelination in neurological disorders like multiple sclerosis.[1][2] This is achieved by targeting voltage-gated potassium channels that become exposed in demyelinated axons.[1][3][4][5] The synthesis of this important radiotracer often utilizes a precursor strategy involving the radiofluorination of a substituted pyridine N-oxide derivative.

While the user specified 3-amino-4-nitropyridine 1-oxide, the available scientific literature predominantly describes the use of 3-bromo-4-nitropyridine N-oxide as the precursor for the synthesis of [¹⁸F]3-fluoro-4-aminopyridine. This document will therefore focus on the well-established protocols involving this bromo-analogue. The methodologies detailed below provide a comprehensive guide for researchers aiming to synthesize and utilize [¹⁸F]3F4AP for their imaging studies.

Principle of the Method

The synthesis of [¹⁸F]3-fluoro-4-aminopyridine from 3-bromo-4-nitropyridine N-oxide is a two-step process:

-

Nucleophilic Radiofluorination: The precursor, 3-bromo-4-nitropyridine N-oxide, undergoes nucleophilic aromatic substitution with [¹⁸F]fluoride. The electron-withdrawing nitro group and the N-oxide functionality facilitate the displacement of the bromide at the meta position, a typically challenging transformation for pyridyl systems.[6] This reaction produces the intermediate, [¹⁸F]3-fluoro-4-nitropyridine N-oxide.

-